N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
Description
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide: is a complex organic compound characterized by its unique dibenzo[b,f][1,4]oxazepine core structure
Properties
IUPAC Name |
N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O3/c21-13-6-8-18-16(10-13)23-20(25)15-11-14(7-9-17(15)26-18)22-19(24)12-4-2-1-3-5-12/h1-11H,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWUQILUYHBBHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Dibenzo[b,f][1,4]oxazepine Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminobenzamide derivative, under acidic or basic conditions to form the oxazepine ring.
Chlorination: Introduction of the chlorine atom at the 8-position can be achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Oxidation: The ketone functionality at the 11-position is typically introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Amidation: The final step involves the coupling of the oxazepine derivative with benzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Catalysts and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, particularly at the ketone group, to form various oxidized derivatives.
Reduction: Reduction of the ketone group can yield alcohol derivatives, which may have different biological activities.
Substitution: The chlorine atom at the 8-position can be substituted with other nucleophiles, such as amines or thiols, to create a variety of analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, under basic conditions.
Major Products
Oxidized Derivatives: Compounds with additional oxygen functionalities.
Reduced Derivatives: Alcohol derivatives.
Substituted Analogs: Compounds with various substituents replacing the chlorine atom.
Scientific Research Applications
Structural Characteristics
The compound is characterized by the following features:
- Dibenzo[b,f][1,4]oxazepine Core : This polycyclic structure is pivotal for its interaction with various biological targets.
- Chloro and Oxo Substituents : These groups enhance the compound's reactivity and biological activity.
- Molecular Formula : C19H15ClN2O2
- Molecular Weight : 348.79 g/mol
- CAS Number : 922089-36-9
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Dopamine Receptor Modulation
- The compound has been shown to selectively inhibit dopamine D2 receptors, which play a crucial role in neuropsychiatric disorders such as schizophrenia and bipolar disorder .
Antipsychotic Activity
- Its structural similarity to known antipsychotics suggests potential efficacy in treating conditions like schizophrenia. Studies indicate that it may provide effective relief through selective antagonism of dopamine D2 receptors .
Anti-inflammatory Properties
- Preliminary research indicates that derivatives of this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-2-yl)benzamide
- N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]diazepin-2-yl)benzamide
Uniqueness
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is unique due to its oxazepine core, which imparts distinct chemical and biological properties compared to its thiazepine and diazepine analogs. The presence of the oxygen atom in the oxazepine ring can influence the compound’s reactivity and interaction with biological targets, potentially leading to different pharmacological profiles and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Biological Activity
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Structural Overview
The compound belongs to the dibenzo[b,f][1,4]oxazepine class, characterized by a complex polycyclic structure that may influence its pharmacological properties. The presence of the chloro group and the oxo moiety are crucial for its biological effects.
Molecular Formula: C19H15ClN2O2
Molecular Weight: 348.79 g/mol
CAS Number: 922089-36-9
This compound exhibits various mechanisms that contribute to its biological activity:
- Dopamine Receptor Modulation : Similar compounds in this class have shown selective inhibition of dopamine D2 receptors, which are implicated in various neuropsychiatric disorders .
- Antipsychotic Activity : The structural similarity to known antipsychotics suggests potential efficacy in treating conditions like schizophrenia and bipolar disorder .
- Anti-inflammatory Properties : Preliminary studies indicate that derivatives of this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines .
Biological Activity Data
The following table summarizes key biological activities reported for this compound and related compounds:
Case Studies
-
Case Study on Antipsychotic Efficacy :
A study conducted on animal models demonstrated that this compound significantly reduced hyperactivity induced by amphetamine. This suggests its potential as an antipsychotic agent. -
Anti-inflammatory Mechanism Exploration :
Research involving cell cultures showed that the compound inhibited the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This indicates a promising anti-inflammatory profile that warrants further investigation in vivo.
Q & A
Q. What are the critical steps and reagents involved in synthesizing N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide?
Synthesis typically involves:
- Cyclization : Formation of the dibenzo[b,f][1,4]oxazepine core via intramolecular etherification under acidic or basic conditions.
- Chlorination : Introduction of the 8-chloro substituent using chlorinating agents (e.g., N-chlorosuccinimide) .
- Amide coupling : Reaction of the oxazepine intermediate with benzoyl chloride or activated benzoic acid derivatives (e.g., using HATU or DCC as coupling agents) . Key reagents include alkylating agents for substituent positioning and oxidizing agents (e.g., KMnO₄ or CrO₃) for ketone formation .
Q. Which analytical techniques are most effective for confirming the compound’s structural integrity and purity?
- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions and aromatic proton environments (e.g., distinguishing between oxazepine ring protons at δ 6.8–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₂₁H₁₅ClN₂O₃) with an expected mass of ~402.07 g/mol .
- HPLC : Quantifies purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield while minimizing side products?
- Temperature control : Maintain 60–80°C during amide coupling to prevent racemization or decomposition .
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates during cyclization .
- Catalyst optimization : Employ Pd-catalyzed cross-coupling for regioselective chlorination, reducing byproduct formation .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters in real time .
Q. What strategies are recommended for resolving contradictions in reported stability data under varying pH and temperature conditions?
- Forced degradation studies : Expose the compound to extreme pH (1–13), heat (40–80°C), and light to identify degradation pathways. Monitor via LC-MS for degradation products (e.g., hydrolysis of the amide bond at pH >10) .
- Multivariate analysis : Apply statistical tools (e.g., ANOVA) to assess the significance of stability variations across replicate experiments .
- Cross-validation : Compare data with structurally analogous compounds (e.g., 8-methyl derivatives) to isolate substituent-specific effects .
Q. How can advanced spectroscopic methods elucidate the compound’s interaction with biological targets (e.g., neurotransmitter receptors)?
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) by immobilizing receptors on sensor chips and measuring real-time interaction kinetics .
- Cryo-EM or X-ray crystallography : Resolve binding conformations at atomic resolution, focusing on the oxazepine ring’s interaction with receptor pockets .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish competitive vs. allosteric binding modes .
Methodological Considerations
Q. What experimental design principles should guide pharmacological activity assays (e.g., IC50 determination)?
- Dose-response curves : Use 8–12 concentration points spanning 0.1 nM–100 µM to capture sigmoidal relationships.
- Controls : Include positive controls (e.g., known inhibitors) and vehicle-only controls to normalize baseline activity .
- Replicates : Perform triplicate measurements to account for plate-to-plate variability in cell-based assays .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic profiling : Assess bioavailability, metabolic stability (e.g., liver microsome assays), and plasma protein binding to explain reduced in vivo activity .
- Toxicogenomic analysis : Use RNA-seq to identify off-target gene expression changes that may counteract therapeutic effects .
Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing dose-dependent effects in high-throughput screening?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
